molecular formula C26H28N2O5S B11425784 2-[[6-[2-(3,4-Dimethoxyphenyl)ethylcarbamoyl]-1,2,3,4-tetrahydroacridin-9-yl]sulfanyl]acetic acid CAS No. 904444-38-8

2-[[6-[2-(3,4-Dimethoxyphenyl)ethylcarbamoyl]-1,2,3,4-tetrahydroacridin-9-yl]sulfanyl]acetic acid

Cat. No.: B11425784
CAS No.: 904444-38-8
M. Wt: 480.6 g/mol
InChI Key: NPKUIYLRQJUXHI-UHFFFAOYSA-N
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Description

2-[(6-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-1,2,3,4-TETRAHYDROACRIDIN-9-YL)SULFANYL]ACETIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-1,2,3,4-TETRAHYDROACRIDIN-9-YL)SULFANYL]ACETIC ACID typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Acridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the acridine nucleus.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Attachment of the Carbamoyl Group: This step involves the reaction of the acridine derivative with an isocyanate or carbamoyl chloride to introduce the carbamoyl group.

    Final Coupling: The final step involves coupling the modified acridine with 3,4-dimethoxyphenyl ethyl derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-1,2,3,4-TETRAHYDROACRIDIN-9-YL)SULFANYL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbamoyl group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-[(6-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-1,2,3,4-TETRAHYDROACRIDIN-9-YL)SULFANYL]ACETIC ACID has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-1,2,3,4-TETRAHYDROACRIDIN-9-YL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHOXYPHENETHYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE: This compound shares structural similarities but lacks the acridine core.

    3,4-DIMETHOXYPHENYL ETHYL CARBAMATE: Similar in the carbamoyl group but differs in the overall structure.

Uniqueness

2-[(6-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-1,2,3,4-TETRAHYDROACRIDIN-9-YL)SULFANYL]ACETIC ACID is unique due to its combination of an acridine core with a sulfanyl and carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

904444-38-8

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

2-[[6-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-1,2,3,4-tetrahydroacridin-9-yl]sulfanyl]acetic acid

InChI

InChI=1S/C26H28N2O5S/c1-32-22-10-7-16(13-23(22)33-2)11-12-27-26(31)17-8-9-19-21(14-17)28-20-6-4-3-5-18(20)25(19)34-15-24(29)30/h7-10,13-14H,3-6,11-12,15H2,1-2H3,(H,27,31)(H,29,30)

InChI Key

NPKUIYLRQJUXHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=C4CCCCC4=N3)SCC(=O)O)OC

Origin of Product

United States

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